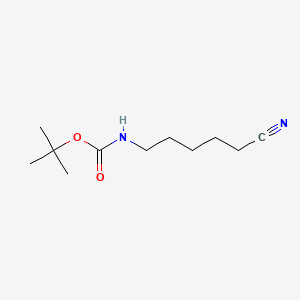

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes a carbamate group and a cyanopentyl chain. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester typically involves the reaction of a suitable amine with an isocyanate. One common method is the reaction of tert-butyl isocyanate with 5-cyanopentylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

Oxidation: The cyanopentyl chain can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Hydrolysis: Carbamic acid and tert-butyl alcohol.

Oxidation: Oxidized derivatives of the cyanopentyl chain.

Substitution: Substituted carbamates with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Carbamic acid esters are often explored for their potential as pharmaceuticals due to their ability to modulate biological activity. The specific applications of (5-cyanopentyl)-, 1,1-dimethylethyl ester include:

- Drug Development: The compound can serve as a scaffold for developing new drugs targeting various diseases. Its structure allows for modifications that can enhance bioactivity and selectivity.

- Inhibition Studies: Research has indicated that derivatives of carbamic acids can act as enzyme inhibitors in metabolic pathways, making them candidates for treating conditions like cancer and neurodegenerative diseases .

Agricultural Applications

In agriculture, carbamic acid derivatives are frequently used as pesticides and herbicides due to their effectiveness in controlling pests while being less harmful to the environment compared to traditional chemicals.

- Pesticide Development: The compound's ability to interact with biological systems makes it suitable for developing novel pesticides that target specific pests without affecting beneficial organisms.

- Fungicides: Research into carbamic acid esters has shown promise in developing fungicides that inhibit fungal growth effectively .

Materials Science

Carbamic acid esters also find applications in materials science:

- Polymer Chemistry: They can be used as intermediates in the synthesis of polymers with specific properties, such as biodegradability and enhanced mechanical strength.

- Coatings and Adhesives: Their chemical properties allow them to be incorporated into formulations for coatings and adhesives that require durability and resistance to environmental factors.

Case Study 1: Drug Development

A study published by researchers at UCSF demonstrated the use of carbamic acid derivatives in developing selective inhibitors for ULK1, a protein involved in autophagy. The study highlighted the compound's potential in modulating cellular processes relevant to cancer therapy .

Case Study 2: Agricultural Pesticides

Research conducted on the efficacy of carbamic acid-based pesticides showed significant reductions in pest populations while maintaining crop health. These studies emphasize the importance of such compounds in sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanopentyl chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Carbamic acid, 1,1-dimethylethyl ester: Similar structure but lacks the cyanopentyl chain.

Carbamic acid, (5-cyanopentyl)-, methyl ester: Similar structure but with a methyl ester group instead of tert-butyl.

Carbamic acid, (5-cyanopentyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of tert-butyl.

Uniqueness

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) is unique due to its combination of a carbamate group and a cyanopentyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to form covalent bonds with nucleophilic sites and interact with hydrophobic pockets enhances its potential as a biochemical probe or therapeutic agent .

Actividad Biológica

Carbamic acid derivatives have garnered interest in various fields, including agriculture and pharmacology, due to their diverse biological activities. This article focuses specifically on the biological activity of Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) , examining its pharmacological properties, toxicological data, and potential applications.

Chemical Structure and Properties

- Chemical Name: Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester

- CAS Number: 4248-19-5

- Molecular Formula: C11H18N2O2

- Molecular Weight: 214.28 g/mol

- Melting Point: 105-108 °C

1. Pharmacological Effects

Carbamic acid esters are known for their role as muscle relaxants and analgesics. For instance:

- Phenprobamate , a related compound, is utilized in treating muscle spasms and pain associated with musculoskeletal conditions .

- The biological activity of carbamic acid derivatives often correlates with their structural characteristics, such as the presence of electron-withdrawing or electron-donating groups .

2. Toxicological Data

The toxicity profile of carbamic acid esters indicates low acute toxicity levels. In studies involving oral administration in rats:

- The median lethal dose (LD50) is greater than 2000 mg/kg body weight .

- Sub-lethal effects observed include histopathological changes in reproductive organs following prolonged exposure.

Table 1: Summary of Toxicological Findings

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Oral Toxicity | >2000 | Low acute toxicity |

| Sub-chronic Study | 1000 | Degeneration of testes and reduced sperm count |

| Dermal Absorption | 0.1% w/w | Approximately 4.5% absorption within four hours |

3. Metabolic Pathways

The metabolism of carbamic acid esters typically involves oxidation and conjugation processes. In studies:

- Major urinary metabolites include hydroxylated forms that indicate metabolic activation .

- The metabolic pathways can significantly influence the biological activity and toxicity of these compounds.

Case Study 1: Herbicidal Activity

Research has shown that certain carbamic acid derivatives exhibit herbicidal properties. For example:

- Compounds synthesized from benzoxazolinones demonstrated significant herbicidal effects on various crops at doses ranging from 5 to 10 kg/ha .

Case Study 2: Enzyme Induction

In vivo studies have indicated that carbamic acid derivatives can induce various cytochrome P450 enzymes:

Propiedades

IUPAC Name |

tert-butyl N-(5-cyanopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-7,9H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRCBHBWRJJRDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.